molecular formula C10H21NO B13484481 Rac-(1r,3s)-3-(tert-butoxy)-2,2-dimethylcyclobutan-1-amine

Rac-(1r,3s)-3-(tert-butoxy)-2,2-dimethylcyclobutan-1-amine

Cat. No.: B13484481
M. Wt: 171.28 g/mol
InChI Key: XBYKLHIJRIEJOA-JGVFFNPUSA-N
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Description

Rac-(1r,3s)-3-(tert-butoxy)-2,2-dimethylcyclobutan-1-amine is a compound that features a cyclobutane ring substituted with a tert-butoxy group and a dimethyl group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Rac-(1r,3s)-3-(tert-butoxy)-2,2-dimethylcyclobutan-1-amine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the tert-butoxy group and the dimethyl groups can influence the reactivity and selectivity of these reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve nucleophiles such as halides or amines under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .

Mechanism of Action

The mechanism by which Rac-(1r,3s)-3-(tert-butoxy)-2,2-dimethylcyclobutan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. The tert-butoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors, thereby modulating biological activity .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

(1S,3R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-amine

InChI

InChI=1S/C10H21NO/c1-9(2,3)12-8-6-7(11)10(8,4)5/h7-8H,6,11H2,1-5H3/t7-,8+/m0/s1

InChI Key

XBYKLHIJRIEJOA-JGVFFNPUSA-N

Isomeric SMILES

CC1([C@H](C[C@H]1OC(C)(C)C)N)C

Canonical SMILES

CC1(C(CC1OC(C)(C)C)N)C

Origin of Product

United States

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